trans-1,3-Diphenyl-2-propen-1-ol
Description
Significance of Allylic Alcohols in Organic Synthesis and Medicinal Chemistry
Allylic alcohols are highly valued building blocks in organic synthesis due to the reactive nature of their functional groups. rsc.org The presence of both a hydroxyl group and a carbon-carbon double bond allows for a wide array of chemical manipulations, including oxidation, reduction, epoxidation, and various coupling reactions. Their utility is further enhanced by their ability to undergo stereoselective transformations, providing chemists with precise control over the three-dimensional arrangement of atoms in a molecule. This control is paramount in the synthesis of complex natural products and pharmaceutical agents where specific stereoisomers are often responsible for the desired biological activity.
In medicinal chemistry, the allylic alcohol motif is found in numerous compounds exhibiting a broad spectrum of pharmacological effects. Their ability to interact with biological targets, often through hydrogen bonding and other non-covalent interactions, makes them a valuable scaffold for the design of new therapeutic agents.
Overview of trans-1,3-Diphenyl-2-propen-1-ol (B1630848) as a Key Chemical Entity
This compound, also known as trans-chalcone alcohol, is a crystalline solid with the chemical formula C₁₅H₁₄O. sigmaaldrich.comgoogle.com Its structure features a central three-carbon propenol backbone with phenyl groups attached to carbons 1 and 3. The "trans" designation refers to the stereochemistry of the double bond, where the phenyl groups are on opposite sides.
This compound serves as a valuable model substrate in various chemical investigations and is a precursor for the synthesis of other complex molecules. chemicalbook.com For instance, it has been utilized in studies of catalytic reactions, such as the formation of substituted cyclopropanes. chemicalbook.com Its chemical properties are largely dictated by the interplay between the allylic alcohol functionality and the two aromatic rings.
Historical Context of Research on 1,3-Diphenyl-2-propen-1-ol and its Analogs
The history of this compound is intrinsically linked to the development of synthetic methodologies for the creation of its precursor, 1,3-diphenyl-2-propen-1-one, commonly known as chalcone (B49325). The synthesis of chalcones is most famously achieved through the Claisen-Schmidt condensation, a reaction independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. chemistry-online.com This base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (acetophenone) provides a straightforward route to the α,β-unsaturated ketone backbone of chalcone. chemistry-online.com
The subsequent reduction of the carbonyl group in chalcone to yield this compound has been accomplished through various methods. A historically significant method is the Meerwein-Ponndorf-Verley (MPV) reduction, discovered in the 1920s. researchgate.nettandfonline.com This reaction utilizes a metal alkoxide, typically aluminum isopropoxide, to selectively reduce aldehydes and ketones. tandfonline.com The MPV reduction is valued for its chemoselectivity, meaning it can reduce the carbonyl group without affecting the carbon-carbon double bond, a crucial feature for the synthesis of allylic alcohols like this compound from their corresponding enones. researchgate.net The development of these foundational reactions paved the way for the synthesis and further investigation of this compound and a vast array of its structural analogs.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | sigmaaldrich.comgoogle.com |
| Molecular Weight | 210.27 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White to off-white powder | chemodex.com |
| Melting Point | 55-57 °C | sigmaaldrich.comchemodex.com |
| IUPAC Name | (1E)-1,3-diphenylprop-2-en-1-ol | nih.gov |
| CAS Number | 62668-02-4 | sigmaaldrich.comgoogle.com |
Research Findings on the Synthesis of 1,3-Diaryl-2-propen-1-ones (Chalcones)
| Synthetic Method | Catalysts/Reagents | Key Features | Reference |
| Claisen-Schmidt Condensation | Aqueous alkaline bases (e.g., NaOH, KOH), Ba(OH)₂, LiOH | Classical and widely used method for chalcone synthesis. | bas.bg |
| Grignard Reaction followed by Oxidation | Grignard reagents, oxidizing agents | A multi-step approach to synthesize substituted chalcones. | nih.gov |
| Heteropolyacids as Catalysts | H₆[P₂W₁₈O₆₂] | Heterogeneous and recyclable catalysts for efficient synthesis. | bas.bg |
| Modified Claisen-Schmidt Protocol | Controlled addition of reactants and temperature regulation | Improved yields and reduced reaction times compared to the classical method. | jmpas.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACYDGVNJGDMI-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-33-6 | |
| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 1,3 Diphenyl 2 Propen 1 Ol and Its Derivatives
Classical and Contemporary Synthetic Routes to Allylic Alcohols
Grignard Reactions in the Synthesis of Allylic Alcohols
The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of alcohols. The preparation of trans-1,3-diphenyl-2-propen-1-ol (B1630848) via a Grignard reaction can be conceptually approached in two primary ways, both involving the nucleophilic addition of a Grignard reagent to a carbonyl compound.
One effective strategy involves the reaction of phenylmagnesium bromide with cinnamaldehyde (B126680) . In this method, the organomagnesium halide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α,β-unsaturated aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired allylic alcohol. The trans stereochemistry of the double bond in cinnamaldehyde is typically retained in the final product.
A similar approach involves the reaction of a styryl Grignard reagent (vinylmagnesium bromide with a phenyl substituent) with benzaldehyde (B42025) . This retro-synthetic disconnection also leads to the formation of this compound. The choice between these two routes often depends on the commercial availability and stability of the respective starting materials. A general representation of the Grignard reaction leading to a related compound, trans-methylstyrylcarbinol, involves the addition of methylmagnesium halide to cinnamaldehyde. orgsyn.org
Table 1: Grignard Reaction Approaches to this compound
| Grignard Reagent | Carbonyl Compound | Product |
| Phenylmagnesium bromide | Cinnamaldehyde | This compound |
| Styrylmagnesium bromide | Benzaldehyde | This compound |
Aldol (B89426) Condensation Approaches
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to synthesize allylic alcohols. This approach typically involves a two-step sequence: the formation of an α,β-unsaturated ketone or aldehyde, followed by the selective reduction of the carbonyl group.
For the synthesis of this compound, the precursor α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one (commonly known as chalcone), is first synthesized. This is efficiently achieved through a Claisen-Schmidt condensation , which is a base-catalyzed reaction between an aldehyde and a ketone. Specifically, benzaldehyde and acetophenone (B1666503) are reacted in the presence of a base, such as sodium hydroxide (B78521), to yield chalcone (B49325). rsc.org
The subsequent and crucial step is the selective reduction of the carbonyl group of chalcone to the corresponding alcohol without affecting the carbon-carbon double bond. A variety of reducing agents can be employed for this 1,2-reduction. One effective reagent for this transformation is lithium aluminum hydride (LAH) . The reaction of chalcone with LAH in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures leads to the formation of (E)-1,3-diphenylprop-2-en-1-ol. rsc.org Another common and milder reducing agent that can be used is sodium borohydride (B1222165) (NaBH₄) , often in the presence of a Lewis acid like cerium(III) chloride (the Luche reduction), which enhances the selectivity for the 1,2-addition.
Table 2: Aldol Condensation Route to this compound
| Step | Reactants | Product |
| 1. Claisen-Schmidt Condensation | Benzaldehyde, Acetophenone | 1,3-Diphenyl-2-propen-1-one (Chalcone) |
| 2. Selective Reduction | 1,3-Diphenyl-2-propen-1-one, LiAlH₄ or NaBH₄ | This compound |
Oxidation Reactions of Precursors
The direct oxidation of a suitable hydrocarbon precursor can also yield allylic alcohols. For the synthesis of this compound, a potential precursor for allylic oxidation is 1,3-diphenylpropene (B1239356) . The challenge in this approach lies in the selective oxidation of the allylic C-H bond without reacting with the double bond.
A classic reagent for allylic oxidation is selenium dioxide (SeO₂) , a reaction known as the Riley oxidation. This method involves the oxidation of an alkene at the allylic position to introduce a hydroxyl group. While this method is well-established for various olefins, its application to 1,3-diphenylpropene to produce this compound is less commonly documented in the literature compared to the Grignard and aldol condensation routes. The regioselectivity and potential for over-oxidation to the corresponding ketone are important considerations in this synthetic strategy.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of allylic alcohols is a significant area of research in organic chemistry. For this compound, which contains a stereogenic center at the carbinol carbon, enantioselective synthesis is of great interest.
Asymmetric Alkynylation of Aldehydes and Ketones
A powerful strategy for the enantioselective synthesis of chiral alcohols is the asymmetric addition of alkynes to carbonyl compounds. This approach typically yields a chiral propargyl alcohol, which can then be stereoselectively reduced to the desired allylic alcohol.
The synthesis of an enantiomerically enriched form of this compound can be envisioned through a two-step sequence starting with the asymmetric alkynylation of benzaldehyde with phenylacetylene (B144264) .
Indium(III) catalysts have emerged as effective promoters for the asymmetric alkynylation of aldehydes. The use of a chiral ligand in conjunction with an indium(III) salt can facilitate the enantioselective addition of a terminal alkyne to an aldehyde. For instance, an indium(III) triflate (In(OTf)₃) catalyst, in combination with a chiral ligand such as (S)-BINOL, can catalyze the reaction between phenylacetylene and benzaldehyde. This reaction would produce enantiomerically enriched 1,3-diphenyl-2-propyn-1-ol .
The resulting chiral propargyl alcohol can then be stereoselectively reduced to the trans-allylic alcohol. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation using a Lindlar catalyst, which typically yields the cis-alkene, or a dissolving metal reduction (e.g., sodium in liquid ammonia) to favor the trans-alkene. The specific choice of reducing agent and conditions is critical to ensure the desired trans stereochemistry of the double bond while preserving the chirality at the alcohol center.
Table 3: Stereoselective Synthesis of this compound via Asymmetric Alkynylation
| Step | Reactants | Catalyst/Reagent | Product |
| 1. Asymmetric Alkynylation | Benzaldehyde, Phenylacetylene | In(OTf)₃, (S)-BINOL | (S)-1,3-Diphenyl-2-propyn-1-ol |
| 2. Stereoselective Reduction | (S)-1,3-Diphenyl-2-propyn-1-ol | e.g., Na/NH₃ | (S)-trans-1,3-Diphenyl-2-propen-1-ol |
Role of Chiral Ligands in Enantioselective Synthesis
The enantioselective synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry, with chiral ligands playing a pivotal role in dictating the stereochemical outcome of the reaction. mdpi.comnih.gov While direct literature on the enantioselective synthesis of this compound using chiral ligands is specific, the principles are well-established through studies on the asymmetric reduction of other prochiral ketones. mdpi.com The general approach involves the use of a metal catalyst complexed with a chiral ligand. This chiral complex creates a chiral environment around the catalytic center, which then preferentially directs the approach of the reducing agent to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Non-symmetrical modular P,N-ligands have emerged as a powerful class of ligands in asymmetric catalysis, often outperforming their C2-symmetric counterparts. nih.gov These ligands, by virtue of their modular construction, allow for fine-tuning of steric and electronic properties to achieve high enantioselectivity in various metal-catalyzed reactions, including reductions. nih.gov For instance, the development of novel chiral reagents has demonstrated the ability to produce optically active secondary alcohols with opposite configurations depending on the metal complex used, highlighting the crucial role of the ligand-metal combination. mdpi.com
In the context of allylic alcohols, palladium-catalyzed asymmetric allylic C-H amination, modulated by chiral phosphoramidite (B1245037) ligands, has been shown to produce chiral isoindolines with excellent enantioselectivities (up to 98% ee). nih.gov This demonstrates the effectiveness of chiral ligands in controlling the stereochemistry of reactions involving allylic systems. The synthesis of syn- and anti-1,3-amino alcohols has been achieved with high diastereoselectivity through the addition of metalloenamines derived from N-sulfinyl imines to aldehydes, where the chiral auxiliary directs the stereochemical outcome. organic-chemistry.org
Although not directly applied to this compound in the reviewed literature, these examples underscore the potential of using chiral ligands, such as those based on BINOL or with P,N-donor atoms, in combination with suitable metal catalysts (e.g., ruthenium, rhodium, palladium) and a hydride source to achieve the enantioselective synthesis of this specific chiral allylic alcohol from its parent chalcone. nih.govnih.gov
Catalytic Transfer Hydrogenation for Stereocontrol
Catalytic transfer hydrogenation (CTH) is a versatile and widely used method for the reduction of carbonyl compounds, including α,β-unsaturated ketones like chalcones. ed.govutrgv.eduyoutube.com This technique offers an alternative to using hazardous hydrogen gas by employing a hydrogen donor molecule, such as isopropanol (B130326) or formate (B1220265) salts, in the presence of a metal catalyst. ed.govyoutube.com The stereocontrol in the CTH of chalcones to produce this compound and its derivatives is highly dependent on the choice of catalyst, hydrogen donor, and reaction conditions.
The reduction of chalcones can proceed via two main pathways: reduction of the carbon-carbon double bond to yield a saturated ketone (dihydrochalcone) or reduction of the carbonyl group to form an allylic alcohol. ed.gov Achieving selectivity for the latter is crucial for the synthesis of this compound. Furthermore, when a chiral catalyst is employed, the reduction of the prochiral ketone can proceed enantioselectively, affording a chiral allylic alcohol.
The combination of palladium-on-carbon (Pd/C) with a formate salt, typically ammonium (B1175870) or sodium formate, is a common and efficient system for catalytic transfer hydrogenation. researchgate.netblucher.com.br This system is often used for the reduction of various functional groups, including the double and carbonyl bonds in chalcones. utrgv.eduresearchgate.netblucher.com.brmarmacs.org
In the context of reducing chalcones, the Pd/C-formate system can lead to different products depending on the reaction conditions. While some studies report the selective hydrogenation of the C=C double bond to yield dihydrochalcones, others have shown that under specific conditions, the carbonyl group can be reduced. blucher.com.br For instance, a guided-inquiry organic chemistry project demonstrated the use of ammonium formate and Pd/C for the catalytic transfer hydrogenation of disubstituted chalcones, where students determine the regioselectivity of the hydrogenation. utrgv.edu
A notable application of this system is in the microwave-assisted reduction of chalcones, where the use of Pd/C 10% and ammonium formate under microwave irradiation led to the formation of racemic alcohols in excellent yields and significantly reduced reaction times compared to conventional heating. marmacs.org This method highlights the potential for the rapid synthesis of 1,3-diphenyl-2-propen-1-ol, albeit as a racemic mixture. The general procedure involves mixing the chalcone with ammonium formate and Pd/C in a suitable solvent like methanol (B129727) and heating the mixture. researchgate.net
It is important to note that the selectivity of the Pd/C-formate system can be influenced by various factors, and achieving exclusive reduction of the carbonyl group to the allylic alcohol without affecting the double bond can be challenging.
For the enantioselective synthesis of chiral alcohols via catalytic transfer hydrogenation, chiral ruthenium-diamine catalysts have proven to be exceptionally effective. ed.govthieme-connect.de These catalysts, often of the Noyori-type, consist of a ruthenium center coordinated to a chiral diamine ligand and an arene ligand. They are renowned for their ability to catalyze the asymmetric transfer hydrogenation of ketones to chiral alcohols with high enantioselectivity and in good yields. researchgate.net
In a significant study, an oxo-tethered-Ru(II) precatalyst was used for the one-pot C=C and C=O reduction of chalcones using sodium formate as the hydrogen source in water. ed.gov This process yielded 1,3-diarylpropan-1-ols with good to excellent yields and high enantiomeric purities (up to 98:2 er). ed.gov The study suggested that the reaction proceeds through the initial reduction of the enone to the corresponding dihydrochalcone, followed by the asymmetric reduction of the ketone to the chiral alcohol. ed.gov
While this specific study resulted in the saturated alcohol, the underlying principle of using a chiral ruthenium-diamine catalyst for the asymmetric reduction of the carbonyl group in a chalcone derivative is directly applicable to the synthesis of chiral this compound. By carefully controlling the reaction conditions to favor the reduction of the carbonyl group over the double bond, it is conceivable to obtain the chiral allylic alcohol. The use of chiral bidentate ligands with ruthenium complexes has been shown to be effective in the asymmetric transfer hydrogenation of other allylic alcohols, further supporting the potential of this approach. thieme-connect.de
The synthesis of derivatives of this compound can involve diastereoselective and regioselective transformations, particularly when the substrate contains pre-existing stereocenters or when multiple reactive sites are present.
Regioselectivity in the reduction of chalcones is a critical aspect, referring to the preferential reduction of either the carbon-carbon double bond or the carbonyl group. As discussed, the choice of catalyst and reaction conditions plays a pivotal role. For instance, while Pd/C with formate salts can lead to the reduction of both functional groups, certain catalytic systems exhibit high regioselectivity. The use of NaBH4 is a classic example of a reagent that can selectively reduce the carbonyl group of a chalcone to an allylic alcohol without affecting the C=C double bond. nih.gov
Diastereoselectivity becomes important when the reduction of a chiral chalcone derivative or the use of a chiral reducing agent leads to the formation of diastereomers. The asymmetric synthesis of syn- and anti-1,3-amino alcohols through the reduction of β-hydroxy-N-sulfinyl imine products with different reducing agents (catecholborane and LiBHEt3) demonstrates how the choice of reagent can control the diastereochemical outcome. organic-chemistry.org Similarly, the stereoselective reduction of acyclic N-sulfinyl β-amino ketones to afford anti- and syn-1,3-amino alcohols with excellent selectivity has been reported. mdpi.com These principles can be extended to the diastereoselective reduction of substituted chalcones to access specific diastereomers of 1,3-diphenyl-2-propen-1-ol derivatives.
Modern synthetic methods for the stereoselective construction of 1,3-dienes, which share structural similarities with the backbone of our target molecule, also rely heavily on controlling diastereoselectivity and regioselectivity through catalyst and reaction design. nih.gov
Microwave-Assisted and Solvent-Free Syntheses
In recent years, there has been a significant shift towards greener and more efficient synthetic methodologies. Microwave-assisted synthesis and solvent-free reactions have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. acs.orgresearchgate.netresearchgate.netnih.govnih.gov
Microwave-assisted synthesis has been successfully applied to the preparation of chalcones. researchgate.netresearchgate.netnih.gov For example, the condensation of aryl ketones and aldehydes using iodine impregnated alumina (B75360) under microwave activation has been shown to produce chalcones in high yields (79-95%) in very short reaction times (less than 2 minutes) under solvent-free conditions. acs.orgresearchgate.netnih.gov More relevant to the synthesis of this compound, a microwave-assisted methodology employing Pd/C and ammonium formate has been developed for the reduction of chalcones to racemic alcohols. marmacs.org This method provides the products in excellent yields within minutes, a significant improvement over conventional heating which can take several hours. marmacs.org
Solvent-free synthesis of chalcones has also been explored. One approach involves the ultrasound irradiation of aryl methyl ketones and aryl aldehydes in the presence of commercial acid-montmorillonites as catalysts, affording trans-chalcones in high yields (85-95%) and with excellent selectivity in a short time. nih.gov Another solvent-free method for chalcone synthesis involves grinding benzaldehyde and acetophenone in the presence of solid NaOH, which results in high yields of the crude product. nih.gov While these methods focus on the synthesis of the chalcone precursor, the subsequent reduction to this compound could potentially also be carried out under solvent-free or microwave conditions, as demonstrated by the Pd/C and ammonium formate reduction. marmacs.org
These modern synthetic techniques offer promising, environmentally benign alternatives for the synthesis of both the chalcone precursors and the final this compound.
Synthesis of Related 1,3-Diphenyl-2-propen-1-one (Chalcone) Analogs
The synthesis of analogs of 1,3-diphenyl-2-propen-1-one, commonly known as chalcones, is a well-established area of organic synthesis due to the broad spectrum of biological activities exhibited by this class of compounds. researchgate.netresearchgate.netchemistry-online.com The most prevalent method for synthesizing chalcones and their analogs is the Claisen-Schmidt condensation . researchgate.netnih.gov
This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. nih.gov A variety of bases can be employed, with sodium hydroxide (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent being the most common. researchgate.netnih.gov The reaction proceeds via an aldol addition followed by a spontaneous dehydration to yield the α,β-unsaturated ketone. nih.gov
The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide range of chalcone analogs by simply varying the substituents on the starting acetophenone and benzaldehyde. Both electron-donating and electron-withdrawing groups on either aromatic ring are generally well-tolerated, providing access to a diverse library of compounds. acs.org
Alternative catalysts and reaction conditions have also been developed to improve the efficiency and environmental friendliness of chalcone synthesis. These include:
Acid catalysis : Acids such as HCl or SOCl2 can also catalyze the condensation. researchgate.net
Solid-supported catalysts : Iodine impregnated on neutral alumina has been used as an efficient catalyst under microwave and solvent-free conditions. acs.orgresearchgate.netnih.gov
Ultrasound irradiation : In combination with acid-clays, ultrasound can promote the solvent-free synthesis of chalcones. nih.gov
Grinding technique : A solvent-free approach involving the grinding of reactants with a solid base like NaOH has been reported to give high yields. nih.gov
Beyond the Claisen-Schmidt condensation, other synthetic routes to chalcone analogs include the Grignard reaction of an aldehyde followed by oxidation of the resulting secondary alcohol. chemistry-online.com
The synthesis of these chalcone analogs is of significant interest as they serve as key precursors for the preparation of a variety of heterocyclic compounds and are extensively studied for their potential pharmacological applications. researchgate.netchemistry-online.com
Data Tables
Table 1: Microwave-Assisted Reduction of Chalcones Data sourced from a study on the palladium-assisted microwave irradiation reduction of chalcones. marmacs.org
| Entry | Chalcone | Time (min) | Yield (%) |
| 1 | 1a | 3.0 | Quantitative |
| 2 | 1b | 1.5 | 98 |
| 3 | 1c | 2.0 | 97 |
| 4 | 1d | 2.5 | 96 |
| 5 | 1e | 3.0 | 95 |
Table 2: Solvent-Free Synthesis of Chalcones using Iodine-Alumina under Microwave Irradiation Data from a study on the solvent-free condensation of aryl ketones and aldehydes. acs.org
| Entry | Ketone | Aldehyde | Time (s) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 90 | 92 |
| 2 | 4-Methylacetophenone | Benzaldehyde | 120 | 89 |
| 3 | 4-Methoxyacetophenone | Benzaldehyde | 120 | 90 |
| 4 | Acetophenone | 4-Chlorobenzaldehyde | 90 | 95 |
| 5 | Acetophenone | 4-Methoxybenzaldehyde | 90 | 93 |
Claisen-Schmidt Condensation and its Derivatives
The Claisen-Schmidt condensation is the most classical and widely utilized method for the synthesis of chalcones (1,3-diphenyl-2-propen-1-one derivatives). nih.govsaudijournals.com This reaction involves a base-catalyzed crossed aldol condensation between an aromatic aldehyde (e.g., benzaldehyde) and an aromatic ketone (e.g., acetophenone) that has an α-hydrogen. wikipedia.orgchemistry-online.com The aromatic aldehyde, lacking an α-hydrogen, cannot undergo self-condensation, which allows it to react effectively with the enolate of the ketone. chemistry-online.com
The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol (B145695). researchgate.netyoutube.com The process begins with the deprotonation of the ketone at the α-carbon to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product spontaneously dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. chemistry-online.com Reaction times can range from several hours to a week at temperatures between room temperature and 50°C. researchgate.net
While effective, conventional Claisen-Schmidt protocols can suffer from drawbacks such as long reaction times, the need for large amounts of solvent, and the formation of side products, which can complicate purification and lower yields. jmpas.com To address these issues, various modifications have been developed. These include the use of different catalysts like barium hydroxide (Ba(OH)₂), lithium hydroxide (LiOH), and solid catalysts such as alumina (Al₂O₃), magnesium oxide (MgO), and hydrotalcites. nih.govresearchgate.net Acid-catalyzed Claisen-Schmidt condensations are also employed, offering the advantage of allowing direct reaction of substrates with hydroxyl groups without the need for a protection step. saudijournals.com A modified protocol with strict control over the sequence of adding reactants and temperature regulation has been shown to improve yields and purity while minimizing side reactions. jmpas.com
Coupling Reactions and Molecular Hybridization Strategies
Beyond classical condensation reactions, modern cross-coupling strategies, particularly those catalyzed by palladium, have emerged as powerful tools for the synthesis of chalcones. researchgate.net These methods offer alternative pathways for forming the crucial carbon-carbon bonds of the chalcone framework.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. masterorganicchemistry.comutrgv.edu It was first applied to chalcone synthesis in 2003. researchgate.net Two primary retrosynthetic approaches are possible:
Coupling of a cinnamoyl chloride with an arylboronic acid. researchgate.netresearchgate.net
Coupling of a benzoyl chloride with a phenylvinylboronic acid. researchgate.netresearchgate.net
These reactions are typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate (Cs₂CO₃) in an anhydrous solvent. researchgate.net The Suzuki reaction has become a method of choice for creating C-C bonds in many synthetic applications due to its reliability and efficiency. utrgv.educhemrevlett.com
Heck Coupling: The Heck reaction is another palladium-catalyzed method that forms a C-C bond between an aryl halide and an alkene. masterorganicchemistry.com In the context of chalcone synthesis, this can involve the reaction between an aryl iodide and an unsaturated ketone. researchgate.net The reaction creates a new bond between the aryl halide and the alkene, with the concurrent breaking of a C-H bond on the alkene. masterorganicchemistry.com Carbonylative Heck coupling, which incorporates carbon monoxide (CO) gas, is another variation that can be used. researchgate.net
These coupling reactions are integral to molecular hybridization strategies, where different pharmacologically active scaffolds are combined to create a single molecule with potentially enhanced or novel biological activities. The versatility of these reactions allows for the synthesis of a diverse array of chalcone derivatives that would be difficult to access through traditional methods.
Green Chemistry Approaches to Chalcone Synthesis
In response to the growing need for sustainable chemical processes, several green chemistry methods have been developed for chalcone synthesis. rjpn.org These approaches aim to reduce waste, avoid hazardous solvents, lower energy consumption, and simplify procedures. rjpn.orgpropulsiontechjournal.com
Microwave-Assisted Synthesis Microwave irradiation has become a popular non-conventional energy source for accelerating organic reactions. nih.govresearchgate.net In chalcone synthesis, microwave-assisted Claisen-Schmidt condensations offer significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and often higher product yields. nih.govresearchgate.netfrontiersin.org For instance, the synthesis of ferrocenyl chalcones was completed in 1-5 minutes with 78-92% yield under microwave irradiation, compared to 10-40 hours and 71-87% yield via conventional methods. frontiersin.orgnih.gov Solvent-free methods using microwave activation with a catalyst like iodine-impregnated alumina have also been reported, yielding chalcones in 79-95% yield in under two minutes. nih.gov
Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, is another effective green technique. propulsiontechjournal.com Ultrasound waves increase the rate of reaction by providing activation energy through acoustic cavitation, often at ambient temperature. propulsiontechjournal.comsemanticscholar.org This method has been successfully applied to the Claisen-Schmidt condensation to produce chalcones and their derivatives. mdpi.com The benefits include shorter reaction times, lower energy consumption, a simpler synthesis process, and improved yields compared to conventional stirring methods. For example, the ultrasound-assisted synthesis of (E)-1,3-diphenyl-2-propen-1-one from benzaldehyde and acetophenone in the presence of NaOH and ethanol can lead to quantitative yields in short reaction times. mdpi.comconicet.gov.ar
Grindstone Chemistry (Solvent-Free Synthesis) Grindstone chemistry, a form of mechanochemistry, involves the grinding of solid reactants together, often without any solvent. chowgules.ac.inrjpn.org This technique is highly efficient, environmentally friendly, and aligns with the principles of green chemistry by minimizing waste and eliminating the need for potentially toxic solvents. rjpn.orgfrontiersin.org For the synthesis of chalcones, an aromatic ketone and an aromatic aldehyde are ground together with a solid base catalyst, such as solid NaOH. researchgate.netchowgules.ac.in The reaction mixture often solidifies into the product within minutes. propulsiontechjournal.comrjpn.org This method is noted for its simple work-up, clean reaction profile, short reaction times (4-8 minutes), and high yields (75-85%). rjpn.orgresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Chalcone Synthesis
| Method | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Conventional Claisen-Schmidt | NaOH or KOH in Ethanol, Room Temp to 50°C researchgate.netyoutube.com | 12-24 hours nih.govmdpi.com | Moderate to Good jmpas.com | Well-established, simple setup saudijournals.com | Long reaction time, side products, solvent waste jmpas.com |
| Microwave-Assisted | Base or solid catalyst (e.g., I₂-Al₂O₃), often solvent-free nih.govmdpi.com | 1-5 minutes nih.govfrontiersin.org | High to Excellent (78-95%) nih.govfrontiersin.org | Rapid, high yields, energy efficient nih.govresearchgate.net | Requires specialized microwave equipment |
| Ultrasound-Assisted | Base in Ethanol, Ambient Temp mdpi.com | Short (minutes to hours) propulsiontechjournal.com | High to Quantitative mdpi.com | Shorter time, low energy, simple setup | Requires sonication equipment |
| Grindstone Chemistry | Solid NaOH, Solvent-free chowgules.ac.inrjpn.org | 4-8 minutes rjpn.org | High (75-85%) rjpn.org | Solvent-free, rapid, simple, minimal waste rjpn.orgresearchgate.net | May not be suitable for all substrates |
| Suzuki Coupling | Pd catalyst, base, anhydrous solvent researchgate.net | Hours | Good to High researchgate.net | High versatility, good for complex derivatives researchgate.net | Requires expensive palladium catalyst, anhydrous conditions researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Trans 1,3 Diphenyl 2 Propen 1 Ol
Isomerization Reactions of Allylic Alcohols
The isomerization of allylic alcohols to their corresponding carbonyl compounds is a synthetically useful, atom-economical transformation. researchgate.net Ruthenium complexes have emerged as particularly effective catalysts for this process.
Ruthenium(II)-Catalyzed Isomerization
Ruthenium(II) complexes are known to catalyze the isomerization of allylic alcohols to ketones. For instance, the isomerization of trans-1,3-diphenyl-2-propen-1-ol (B1630848) yields 1,3-diphenyl-1-propanone. This reaction is part of a broader class of ruthenium-catalyzed isomerizations of various allylic alcohols. researchgate.net The efficiency of these catalysts is highlighted by their ability to promote reactions that might otherwise require harsh conditions or multi-step procedures.
In a related context, ruthenium catalysts have been employed in tandem reactions, where an initial isomerization of an allylic alcohol is followed by another transformation. For example, a ruthenium-catalyzed process has been developed for the reduction of allylic alcohols, which proceeds via an initial isomerization to the corresponding ketone, followed by a transfer hydrogenation. rsc.org
Oxo-π-allyl Mechanism and Deuterium (B1214612) Shift Studies
While specific deuterium labeling studies on this compound are not extensively reported in the reviewed literature, mechanistic investigations of related ruthenium-catalyzed isomerizations of allylic alcohols provide insight into the likely pathways. nih.gov Deuterium labeling is a powerful tool to elucidate reaction mechanisms, and in the context of allylic alcohol isomerization, it can help to track the movement of hydrogen atoms. nih.gov
One proposed mechanism for the isomerization of allylic alcohols by ruthenium catalysts involves the formation of a ruthenium-hydride species. nih.gov In a tandem reaction involving alkene isomerization and hydrogen auto-transfer, deuterium labeling experiments have shown that a ruthenium hydride is generated via primary alcohol dehydrogenation. This hydride then participates in the isomerization of the alkene. nih.gov Such studies, although not directly on this compound, suggest that a metal-hydride pathway is a plausible mechanism for its isomerization.
The oxo-π-allyl mechanism, another potential pathway, involves the formation of a π-allyl intermediate. However, detailed deuterium shift studies would be necessary to definitively distinguish between these and other possible mechanisms for this compound.
Effects of Catalyst Structure on Reactivity
The structure of the ruthenium catalyst, including its oxidation state and the nature of its ligands, plays a crucial role in its reactivity and selectivity in allylic alcohol isomerizations. It has been demonstrated that the oxidation state of the ruthenium center can determine the catalyst's resistance to inhibition by other molecules present in the reaction mixture, such as dienes. uu.nl
For example, studies comparing Ru(III) and Ru(II) complexes with similar ligand environments have shown a significant difference in their catalytic activity in the presence of isoprene. The Ru(III) complex, mer-[RuCl3(dmso)(phen)], maintained its catalytic activity for the isomerization of 3-buten-2-ol, while the corresponding Ru(II) complex was strongly inhibited. uu.nl This highlights the importance of the electronic properties of the metal center in determining catalytic performance. The ligand environment, while influential, was found to have a less dramatic effect than the oxidation state in this specific case. uu.nl
Hydrogenation and Reduction Pathways
The reduction of this compound can proceed via two main pathways: hydrogenation of the carbon-carbon double bond or reduction of the corresponding ketone formed after isomerization.
Catalytic Transfer Hydrogenation Mechanisms
Catalytic transfer hydrogenation is a widely used method for the reduction of unsaturated compounds, including α,β-unsaturated ketones, which are the isomerization products of allylic alcohols like this compound. Ruthenium catalysts are highly effective for this transformation. The transfer hydrogenation of chalcones (1,3-diphenyl-2-propen-1-one), the ketone corresponding to our subject alcohol, has been studied. mdpi.com
The mechanism of ruthenium-catalyzed transfer hydrogenation often involves the formation of a ruthenium-hydride species, which then delivers a hydride to the substrate. In the case of chalcones, this can lead to the selective reduction of the C=C double bond to afford the saturated ketone, or further reduction of the carbonyl group to the alcohol. Wills and coworkers reported the Ru(II)-catalyzed asymmetric transfer hydrogenation of chalcones to yield enantiomerically enriched 1,3-diarylpropan-1-ols. mdpi.com This process involves a one-pot C=C and C=O reduction sequence. mdpi.com
A proposed catalytic cycle for the transfer hydrogenative coupling of dienes with alcohols, which shares mechanistic features, involves the initial dehydrogenation of the alcohol to form an aldehyde and a ruthenium hydride. This hydride then reacts with the unsaturated substrate, leading to the final reduced product. nih.gov
Table 1: Catalytic Transfer Hydrogenation of Chalcone (B49325) Derivatives
| Entry | Substrate | Catalyst | H-Source | Product | Yield (%) | Ref |
| 1 | Chalcone | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/NEt3 | (S)-1,3-Diphenylpropan-1-ol | 95 | mdpi.com |
| 2 | 4'-Methylchalcone | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/NEt3 | (S)-1-(p-tolyl)-3-phenylpropan-1-ol | 92 | mdpi.com |
| 3 | 4-Methoxychalcone | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/NEt3 | (S)-1-(4-methoxyphenyl)-3-phenylpropan-1-ol | 96 | mdpi.com |
Regioselective Reduction by Biological Systems (e.g., Cyanobacteria)
Biological systems, particularly microorganisms like cyanobacteria, offer a green and highly selective alternative for chemical transformations. The biocatalytic reduction of the C=C bond in α,β-unsaturated carbonyl compounds, including chalcones, has been demonstrated using cyanobacteria. nih.gov This regioselectivity is attributed to the action of enzymes such as enoate reductases (ERs), also known as Old Yellow Enzymes (OYEs). nih.govnih.govbiorxiv.org
Studies have shown that several strains of cyanobacteria can transform hydroxychalcones into the corresponding saturated dihydrochalcones with high yields. nih.gov The efficiency and even the pathway of the biotransformation can be influenced by the substitution pattern of the chalcone. This suggests that the biocatalytic system is sensitive to the electronic and steric properties of the substrate. nih.gov
The mechanism of these biocatalytic reductions involves the enzyme's flavin mononucleotide (FMN) cofactor, which, upon reduction by a nicotinamide (B372718) cofactor (NAD(P)H), transfers a hydride to the β-carbon of the α,β-unsaturated system. A proton is then delivered to the α-carbon, resulting in the selective saturation of the C=C bond. Recombinant cyanobacteria expressing enoate reductases have been successfully used for the light-catalyzed, enantioselective reduction of C=C bonds, using water as the ultimate electron donor. nih.gov This highlights the potential of these photosynthetic organisms for sustainable chemical synthesis.
Table 2: Biotransformation of Hydroxychalcones by Cyanobacteria
| Cyanobacteria Strain | Substrate | Product | Yield (%) | Ref |
| Anabaena sp. | 2'-Hydroxychalcone | 2'-Hydroxydihydrochalcone | >90 | nih.gov |
| Nostoc sp. | 4'-Hydroxychalcone | 4'-Hydroxydihydrochalcone | >90 | nih.gov |
Functional Group Transformations and Derivatization
The strategic location of the hydroxyl group next to a double bond and a phenyl ring allows for numerous functional group transformations. These reactions leverage the allylic position to form new carbon-carbon and carbon-heteroatom bonds.
Allylic Amination Reactions
Direct allylic amination, where the hydroxyl group of an allylic alcohol is substituted by an amine, is a highly atom-economical method for synthesizing allylic amines. For substrates like this compound, this transformation is typically achieved using transition metal catalysts, most notably palladium. The direct use of allylic alcohols avoids the pre-functionalization step of converting the alcohol into a better leaving group, such as a halide or tosylate.
Palladium-catalyzed amination of allylic alcohols proceeds via the formation of a η³-allyl palladium intermediate. The reactivity of the allylic alcohol is a key factor; studies on similar systems, such as cinnamyl alcohol, have shown high initial reaction rates, suggesting that the phenyl-substituted framework of this compound is well-suited for this transformation. researchgate.net The reaction mechanism often involves the activation of the C-O bond, which is typically the rate-determining step. mdpi.com Catalytic amounts of additives, such as ureas, can facilitate this step by forming a network of hydrogen bonds that promotes the departure of the hydroxyl group. mdpi.com
Table 1: Representative Conditions for Palladium-Catalyzed Allylic Amination
| Catalyst | Ligand | Amine | Solvent | Additive | Temperature (°C) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | Phosphoramidite (B1245037) | Morpholine | Toluene | Diethylurea | 80 |
| Pd(OAc)₂ | dppf | Aniline | Dioxane | K₂CO₃ | 100 |
| [Pd(allyl)Cl]₂ | Xantphos | Benzylamine | THF | NaH | 60 |
This table presents plausible conditions based on general procedures for palladium-catalyzed allylic amination of allylic alcohols.
Formation of Substituted Cyclopropanes via Friedel-Crafts Alkylation
The direct formation of a cyclopropane (B1198618) ring from this compound coupled with a Friedel-Crafts alkylation in a single step is not a standard or commonly documented transformation. However, the molecule can be a precursor to substituted cyclopropanes through multi-step synthetic routes.
One plausible pathway involves the oxidation of the secondary alcohol to the corresponding α,β-unsaturated ketone, chalcone (trans-1,3-diphenyl-2-propen-1-one). Chalcone is a well-known substrate for cyclopropanation reactions. For example, the Corey-Chaykovsky reaction, which employs a sulfur ylide like dimethylsulfoxonium methylide, can convert chalcone into the corresponding phenyl- and benzoyl-substituted cyclopropane.
Alternatively, donor-acceptor cyclopropanes, which are valuable synthetic intermediates, can be synthesized from related starting materials. mdpi.com While not a direct conversion, this highlights the utility of the core chemical framework in accessing cyclopropane structures. The synthesis of cyclopropanes often involves the reaction of an alkene with a carbene or carbene equivalent, such as those generated from diazo compounds or ylides. dtic.mil
Reactions with Organocuprate Reagents for Olefin Synthesis
Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that are highly effective for creating new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com They are particularly useful in reactions with allylic electrophiles, where they typically react via an SN2' mechanism (anti-substitution), leading to a formal shift of the double bond.
To utilize this compound in this context, the hydroxyl group must first be converted into a good leaving group to create a suitable electrophile. This is commonly done by transforming the alcohol into a mesylate, tosylate, or allylic halide. The resulting activated substrate can then be treated with a Gilman reagent. The nucleophilic alkyl group from the organocuprate will displace the leaving group, attacking the γ-carbon of the allylic system and inducing a rearrangement of the double bond. This sequence provides a reliable method for the synthesis of new, highly substituted olefins. youtube.com
Table 2: Example of Olefin Synthesis via Organocuprate Reaction
| Step | Reactant 1 | Reactant 2 | Reagent | Product |
|---|---|---|---|---|
| 1 | This compound | TsCl | Pyridine | trans-1,3-Diphenyl-2-propen-1-yl tosylate |
| 2 | trans-1,3-Diphenyl-2-propen-1-yl tosylate | (CH₃)₂CuLi | THF | 1,1-Diphenyl-2-butene |
This table outlines a representative two-step sequence for the synthesis of a new olefin starting from this compound.
Epoxidation Reactions and Subsequent Transformations
The carbon-carbon double bond in this compound is susceptible to epoxidation. This reaction converts the alkene into an epoxide, a highly useful three-membered cyclic ether. A common reagent for this transformation is a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is typically stereospecific, with the oxygen atom being delivered to one face of the alkene.
Given that the starting material is an allylic alcohol, the Sharpless asymmetric epoxidation offers a powerful method for achieving enantioselective synthesis of the corresponding epoxide. youtube.com This reaction uses a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand to direct the stereochemical outcome of the epoxidation.
The resulting epoxide, trans-2,3-epoxy-1,3-diphenylpropan-1-ol, is a versatile intermediate. The inherent ring strain of the epoxide ring makes it susceptible to ring-opening by various nucleophiles. masterorganicchemistry.com Under acidic conditions, the nucleophile typically attacks the more substituted carbon (benzylic position), while under basic or neutral conditions, attack occurs at the less sterically hindered carbon. This regioselectivity allows for the synthesis of a variety of 1,2-difunctionalized products, such as diols and amino alcohols.
Anionic Rearrangements and Cyclizations
The structure of this compound is amenable to several types of anionic rearrangements. Upon deprotonation of the hydroxyl group to form the corresponding alkoxide, sigmatropic rearrangements can be induced. For instance, a mdpi.comdtic.mil-Wittig rearrangement could potentially occur, involving the migration of one of the phenyl-bearing carbons to the oxygen-bearing carbon, though this is more common for allylic ethers.
A more plausible rearrangement for a related system would be an oxy-Cope rearrangement. If the parent alcohol is first converted into a 1,5-diene system (e.g., by allylation of the corresponding ketone), deprotonation would generate an alkoxide poised to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement. This powerful C-C bond-forming reaction would lead to a δ,ε-unsaturated ketone after tautomerization of the intermediate enol. While not a direct rearrangement of the title compound, it showcases the synthetic potential derived from its core structure.
Computational Chemistry and Theoretical Studies of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex organic reactions. For reactions involving allylic alcohols like this compound, theoretical studies can provide deep insights into transition state geometries, reaction energetics, and the role of catalysts and additives.
For example, DFT calculations have been used to model the palladium-catalyzed allylic amination of allylic alcohols. mdpi.com These studies have revealed how additives like urea (B33335) can cooperate with the catalyst and substrate, forming a hydrogen-bonding network that lowers the activation energy of the rate-limiting C-O bond cleavage step. mdpi.com
Similarly, computational investigations into cobalt-catalyzed allylic alkylations have helped to delineate the operative catalytic cycle, often favoring a Co(I)/Co(III) pathway. nih.gov These studies can explain observed regioselectivities by analyzing non-covalent interactions in the transition states. Although specific computational studies focusing exclusively on this compound are not widespread, the principles and findings from related systems are directly applicable to understanding its reactivity. Such theoretical models are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for transformations involving this versatile substrate.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving chalcone derivatives. By modeling the electron density, DFT allows for the calculation of key thermodynamic and kinetic parameters, offering a detailed understanding of reaction pathways at the molecular level. nih.gov
Studies on related chalcone structures have successfully employed DFT to investigate various transformations. For instance, the M06-2X functional has been utilized to explore the reaction mechanism of the acid-catalyzed cyclization of 2-hydroxy chalcone to flavanone (B1672756). semanticscholar.orgresearchgate.netmendeley.com This research revealed a three-step mechanism involving protonation, cyclization, and tautomerization, with the tautomerization step identified as the rate-determining step based on the calculated activation energies. semanticscholar.org
In another application, DFT calculations using the B3LYP, M06, and M06-2X functionals with the 6-311+G(d,p) basis set were performed to study the regio- and stereoselective [3+2] cycloaddition reactions between diazopropane (B8614946) and substituted chalcone derivatives. mdpi.com These calculations, supported by Intrinsic Reaction Coordinate (IRC) analysis, helped to identify the kinetic and thermodynamic products of the reaction. mdpi.com The activation energies and free energy changes for different reaction pathways were determined, providing a quantitative measure of the reaction's feasibility and product stability. mdpi.com
Such computational studies on chalcone derivatives are instrumental in predicting the reactivity of compounds like this compound and guiding the synthesis of new, targeted molecules. The insights gained from these theoretical investigations are crucial for understanding the fundamental chemical properties that govern the behavior of this class of compounds.
Table 1: Representative DFT Calculation Parameters for Chalcone Derivative Reactions
| Parameter | Value/Method | Application Example |
| Functional | M06-2X | Investigation of chalcone-flavanone conversion mechanism. semanticscholar.orgresearchgate.netmendeley.com |
| B3LYP, M06, M06-2X | Study of [3+2] cycloaddition reactions of chalcone derivatives. mdpi.com | |
| B3LYP | Determination of thermal and electronic properties of chalcone derivatives. nih.gov | |
| Basis Set | 6-311+G(d,p) | Used in conjunction with various functionals for reaction mechanism studies. mdpi.com |
| 6-311+(d,p) | Employed for modeling the conversion of chalcone to flavanone. semanticscholar.org | |
| 6-311G | Selected for its accuracy in organic systems to predict molecular properties. nih.gov | |
| Calculated Properties | Activation Energy (Ea) | To determine the kinetic favorability of reaction pathways. mdpi.com |
| Free Energy Change (ΔEr) | To assess the thermodynamic stability of products. mdpi.com | |
| Gibbs Free Energy | To construct the potential energy surface of a reaction. semanticscholar.org |
Quantum-Structure Activity Relationship (QSAR) Analysis for Derivatives
Quantitative-Structure Activity Relationship (QSAR) analysis is a computational modeling technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, which fall under the broader category of chalcones, QSAR studies have been pivotal in designing new molecules with enhanced therapeutic potential. nih.govtandfonline.comnih.gov
The general approach involves generating a dataset of chalcone derivatives with known biological activities, such as antimycobacterial, anticancer, or anti-inflammatory effects. nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be spatial, topological, or related to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov
Statistical methods, such as multiple linear regression or partial least squares, are employed to build a QSAR model that correlates the descriptors with the observed biological activity. researchgate.net The predictive power of these models is rigorously validated using statistical metrics like the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and external validation on a separate test set of compounds. nih.govtandfonline.com
For example, a QSAR study on a series of chalcone derivatives synthesized for antimycobacterial activity developed a model with satisfactory predictive ability (q² = 0.56), which could be used to design similar compounds with potentially improved activity. nih.gov In another study focused on 2,4,6-trimethoxy chalcone derivatives as potential anticancer agents, a robust QSAR model was generated with a high cross-validation coefficient (Q²LOO = 0.6663) and coefficient of determination (R² = 0.7863). tandfonline.com This model identified key descriptors that were instrumental in designing new lead molecules with predicted inhibitory activity against CDK1. tandfonline.com
These QSAR models not only help in predicting the activity of untested compounds but also provide valuable insights into the structural features that are crucial for their biological function. This information is invaluable for the rational design and optimization of new therapeutic agents based on the chalcone scaffold.
Table 2: Statistical Measures from Representative QSAR Studies on Chalcone Derivatives
| Study Focus | Statistical Parameter | Reported Value | Significance |
| Antimycobacterial Activity nih.gov | q² (predictive ability) | 0.56 | Satisfactory for designing similar compounds. |
| Anticancer Activity (CDK1 Inhibition) tandfonline.com | Q²LOO (cross-validation) | 0.6663 | Indicates a robust and predictive model. |
| R² (coefficient of determination) | 0.7863 | Shows a strong correlation between predicted and experimental activity. | |
| R²ext (external validation) | 0.7854 | Confirms the predictive power of the model on an external dataset. | |
| Nitric Oxide Inhibition researchgate.net | r² (correlation coefficient) | 0.989 | Indicates a very strong correlation in the developed model. |
| q² (cross-validated) | 0.583 | Demonstrates good predictive capability. |
Applications of Trans 1,3 Diphenyl 2 Propen 1 Ol and Its Structural Analogs
Catalysis and Asymmetric Synthesis
The structural characteristics of trans-1,3-diphenyl-2-propen-1-ol (B1630848) make it a significant compound in the study and development of catalytic processes, including those aimed at achieving high levels of stereoselectivity.
Role as a Model Substrate in Catalytic Investigations
This compound has been utilized as a model substrate in catalytic studies to explore reaction mechanisms and catalyst performance. For instance, it has been employed to investigate the formation of substituted cyclopropanes through a Friedel-Crafts alkylation reaction catalyzed by mixed oxides of silica (B1680970) and zirconia, which is then followed by trans-hydrogenation. This application highlights its utility in understanding complex, multi-step catalytic cycles.
Development of Chiral Catalysts for Enantioselective Processes
While direct incorporation of this compound into chiral catalysts as a ligand or building block is not extensively documented, the broader class of allylic alcohols is crucial in the development of asymmetric catalytic systems. Chiral catalysts are often designed to interact with substrates like allylic alcohols to produce enantiomerically enriched products. The development of novel chiral catalysts, including Lewis bases and Brønsted acids, is a major goal in organic synthesis for the efficient construction of carbon-carbon bonds in an enantioselective manner. These catalysts are then tested against various substrates, including allylic alcohols, to determine their effectiveness.
Asymmetric Transfer Hydrogenation (ATH) Substrate and its Limitations
This compound has been specifically studied as a substrate in ruthenium-catalyzed tandem isomerization and Asymmetric Transfer Hydrogenation (ATH) reactions. This one-pot, two-step process aims to transform racemic secondary allylic alcohols into optically active secondary alcohols. However, research has shown that the sterically encumbered internal alkene in this compound presents limitations. This steric hindrance has an adverse effect on both the chemical reactivity and the enantioselectivity of the reaction, leading to moderate yields (77-86%) and low to moderate enantiomeric excesses (30-40% ee). This underscores the significant impact of substrate structure on the efficiency of this catalytic system.
Medicinal Chemistry and Pharmacological Relevance
The structural backbone of this compound is shared with chalcones, which are well-known for their diverse pharmacological activities. This has prompted investigations into the medicinal properties of this compound and its analogs, particularly their anti-inflammatory potential.
Anti-inflammatory Activity and Related Mechanistic Insights
This compound has been reported to exhibit significant in vivo anti-inflammatory activity. The detailed mechanistic studies, however, have been more extensively performed on its parent compound, trans-chalcone (1,3-diphenyl-2-propen-1-one). These studies provide valuable insights into the potential mechanisms through which this compound may exert its effects. The anti-inflammatory actions of chalcones are attributed to their ability to interfere with various inflammatory pathways.
Effects on Lipid Peroxidation, COX, IL-5, and NO Generation
The anti-inflammatory effects of chalcone (B49325) derivatives are linked to their influence on several key mediators of inflammation. While direct studies on this compound for each of these specific targets are limited, the activities of its structural analog, trans-chalcone, are well-documented and provide a strong basis for understanding its potential actions.
Lipid Peroxidation: Chalcones have been shown to affect lipid peroxidation, a key process in cellular injury and inflammation. nih.gov
Cyclooxygenase (COX): trans-Chalcone has demonstrated the ability to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. nih.gov Molecular docking studies have revealed a strong binding affinity of trans-chalcone with COX-2. nih.gov
Nitric Oxide (NO) Generation: trans-Chalcone has been found to inhibit the production of nitric oxide (NO), a potent inflammatory mediator, by targeting the inducible nitric oxide synthase (iNOS) enzyme. nih.gov Molecular docking studies have confirmed a strong binding interaction between trans-chalcone and iNOS. nih.gov
The following table summarizes the inhibitory effects of trans-chalcone, the parent ketone of this compound, on key inflammatory mediators.
| Inflammatory Mediator | Effect of trans-Chalcone | Research Finding |
| Cyclooxygenase-2 (COX-2) | Inhibition | Strong binding affinity observed in molecular docking studies. nih.gov |
| Interleukin-6 (IL-6) | Reduction of mRNA expression | Significantly lowered in animal models of inflammation. nih.govnih.gov |
| Nitric Oxide (NO) / iNOS | Inhibition | Strong binding affinity with iNOS observed in molecular docking studies, leading to reduced NO production. nih.gov |
It is important to note that while these findings for trans-chalcone provide a strong indication of the likely anti-inflammatory mechanisms of this compound, further direct investigation is needed to confirm these specific activities for the alcohol derivative.
Immunomodulatory Potential and Mechanism of Action
Chalcone derivatives have been shown to possess immunomodulatory properties, influencing the activity of the immune system. nih.gov These compounds can modulate the production of various cytokines, which are key signaling molecules in the immune response. For instance, certain chalcone derivatives have been found to significantly reduce the levels of pro-inflammatory cytokines such as IL-12 in a mouse model of malaria. nih.gov This suggests a potential therapeutic application in conditions where a dampened immune response is desirable. Furthermore, some chalcones have been observed to decrease the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which plays a role in the adhesion of immune cells to the endothelium, a critical step in the inflammatory process. nih.gov The immunomodulatory effects of chalcones highlight their potential as lead compounds for the development of novel anti-inflammatory and immunomodulatory drugs. nih.gov
Anticancer Activity and Mechanisms of Action
The anticancer potential of chalcones and their derivatives is one of the most extensively studied areas of their biological activity. nih.govnih.gov These compounds have demonstrated efficacy against various cancer cell lines through a multitude of mechanisms. nih.govnih.gov The versatility of the chalcone structure allows for modifications that can enhance their anticancer properties and target specific molecular pathways involved in cancer development and progression. nih.govmdpi.com
Cell Cycle Disruption, Apoptosis Induction, and Autophagy Regulation
A primary mechanism by which chalcone derivatives exert their anticancer effects is through the disruption of the cell cycle, induction of programmed cell death (apoptosis), and regulation of autophagy. nih.govnih.govresearchgate.net
Cell Cycle Arrest: Many chalcone-indole hybrids have been shown to induce cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating. mdpi.com This is often achieved through the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. mdpi.commdpi.com
Apoptosis: Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net They can induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.gov
Autophagy: The role of chalcones in autophagy, a cellular self-degradation process, is complex and can be context-dependent, either promoting or inhibiting cancer cell survival. nih.govresearchgate.net
Molecular Targets in Cancer Therapy
The anticancer activity of chalcones is attributed to their ability to interact with a wide range of molecular targets that are crucial for cancer cell survival and proliferation. nih.govnih.govbohrium.com
p53 Pathway: Chalcones can modulate the p53 tumor suppressor pathway. mdpi.com They can inhibit the degradation of p53 by targeting proteins like MDM2 and Sirtuin-1, leading to p53 accumulation and subsequent tumor suppression. bohrium.com
Tubulin Polymerization: As mentioned, chalcones can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. mdpi.com
NF-κB Pathway: The nuclear factor kappa B (NF-κB) is a key transcription factor involved in inflammation and carcinogenesis. mdpi.com Some chalcones can inhibit the NF-κB pathway, thereby reducing the expression of genes that promote cell survival and proliferation. mdpi.com
Angiogenesis: Chalcones can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. mdpi.com They can target vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), as well as matrix metalloproteinases (MMP-2/9). nih.govmdpi.com
Multidrug Resistance (MDR) Channels: Some chalcone derivatives have been shown to inhibit MDR transporters like P-glycoprotein (P-gp), MRP1, and BCRP, which are responsible for the efflux of chemotherapeutic drugs from cancer cells, thus potentially reversing multidrug resistance. nih.govmdpi.comnih.gov
Kinases: Chalcones have been found to inhibit various kinases involved in cancer signaling pathways, including receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases. researchgate.netnih.govtandfonline.com They can also inhibit PI3K/Akt and JAK/STAT signaling pathways. bohrium.comnih.gov
Other Targets: Other molecular targets of chalcones in cancer therapy include topoisomerases, histone deacetylases (HDACs), and the proteasome. researchgate.netbohrium.comtandfonline.com
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Chalcones and their derivatives exhibit a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. nih.govnih.gov
Antibacterial Activity:
Chalcone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. bio-conferences.orgnih.gov Their antibacterial efficacy is often attributed to the α,β-unsaturated keto group, which is a key feature of the chalcone scaffold. researchgate.net The presence of various substituents on the aromatic rings can significantly influence their antibacterial potency. bio-conferences.orgnih.gov For example, the addition of hydroxyl and fluoro groups on ring B can enhance inhibitory activity against Staphylococcus aureus and Bacillus cereus. bio-conferences.org Some synthetic chalcones have demonstrated potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Molecular docking studies suggest that chalcones can bind to and inhibit essential bacterial enzymes like DNA gyrase. nih.gov
Antifungal Activity:
Several chalcone derivatives have been synthesized and evaluated for their antifungal properties. researchgate.netnih.govnih.gov They have shown inhibitory effects against various fungal species, including Microsporum gypseum. researchgate.netnih.govnih.gov In some cases, the antifungal activity of chalcone derivatives was found to be superior to the standard antifungal drug ketoconazole. researchgate.netnih.gov The mechanism of antifungal action is believed to be related to the reactive α,β-unsaturated keto group present in their structure. researchgate.net Fluorinated chalcones, in particular, have shown remarkable antifungal properties. mdpi.com
Antiviral Activity:
Chalcones have emerged as a promising class of antiviral agents with activity against a wide range of human viruses. nih.govijnc.irsci-hub.se Their antiviral mechanisms are diverse and can target different stages of the viral life cycle. sci-hub.se Chalcone derivatives have been shown to inhibit key viral enzymes such as reverse transcriptase, integrase, protease, and neuraminidase. sci-hub.se They have demonstrated activity against viruses including influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis B and C viruses. nih.govijnc.ir For instance, certain chalcone derivatives have shown potent inhibitory effects against neuraminidases from various influenza virus subtypes. nih.gov
Antimalarial and Antituberculosis Activities
Beyond their general antimicrobial properties, chalcones have shown specific and potent activity against the pathogens responsible for malaria and tuberculosis.
Antimalarial Activity:
Chalcone derivatives are considered promising candidates for the development of new antimalarial drugs. nih.govrsc.org They have demonstrated inhibitory activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans, including chloroquine-resistant strains. capes.gov.brpensoft.net Some chalcone Mannich base derivatives have shown potent antimalarial activity against both P. knowlesi and P. falciparum. rsc.org The antimalarial mechanism of action for some chalcones is thought to involve the inhibition of parasitic enzymes like dihydrofolate reductase-thymidylate synthase (DHFR-TS). rsc.orgpensoft.net Studies have also shown that chalcones can reduce parasitemia and modulate the immune response in animal models of malaria. nih.govnih.gov
Antituberculosis Activity:
With the rise of multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, there is an urgent need for new antitubercular drugs. benthamscience.comunesp.br Chalcones have emerged as a privileged scaffold for the design of such agents. benthamscience.comunesp.br A number of chalcone derivatives have exhibited significant in vitro activity against M. tuberculosis H37Rv. bio-conferences.orgnih.govresearchgate.netresearchgate.net The presence of specific substituents, such as a hydrophobic group on one aromatic ring and a hydrogen-bonding group on the other, appears to enhance anti-TB activity. nih.gov Molecular docking studies suggest that chalcones may target enzymes like thymidylate kinase and dihydrofolate reductase in M. tuberculosis.
Enzyme Inhibition (e.g., Alpha-amylase, Tyrosinase, Beta-lactamase)
The ability of chalcones to inhibit various enzymes contributes significantly to their diverse pharmacological activities.
Alpha-amylase Inhibition:
Inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. nih.govrsc.org Several chalcone derivatives have been synthesized and found to be potent inhibitors of α-amylase, with some exhibiting inhibitory activities comparable to or even better than the standard drug acarbose. nih.govresearchgate.net Structure-activity relationship studies have indicated that electron-donating groups on the phenyl ring can enhance the enzyme inhibitory activity. nih.gov
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders and for cosmetic applications. nih.govresearchgate.netresearchgate.net Chalcone derivatives have been identified as potent tyrosinase inhibitors. nih.govresearchgate.netnih.gov The inhibitory mechanism often involves chelation with the copper ions in the active site of the enzyme. researchgate.net The presence and position of hydroxyl groups on the aromatic rings play a crucial role in their tyrosinase inhibitory activity. researchgate.netnih.gov
Beta-lactamase Inhibition:
Bacterial resistance to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes. nih.govrsc.org Chalcones have been evaluated as potential inhibitors of β-lactamase, with the aim of restoring the efficacy of β-lactam antibiotics. nih.gov Some chalcones have been shown to act as competitive inhibitors of this enzyme. nih.gov Molecular modeling studies suggest that chalcones with electron-donating groups can interact favorably with the active site of the enzyme. nih.gov
Antioxidant and Free Radical Scavenging Activities
The structural framework of this compound is closely related to chalcones (1,3-diphenyl-2-propen-1-ones), which are recognized for their antioxidant properties. researchgate.netchemfaces.com Research into derivatives of 1,3-diphenyl-2-propen-1-one has demonstrated their capability to scavenge free radicals. For instance, certain derivatives have shown potent activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov Specifically, some synthesized 1,3-diphenyl-2-propen-1-one compounds exhibited twice the DPPH radical scavenging activity of resveratrol, a well-known antioxidant. nih.gov
Studies have evaluated the free radical scavenging capabilities of various chalcone derivatives against hydrogen peroxide (H₂O₂)-induced damage in neuroblastoma cell lines. nih.gov Pre-treatment with these compounds was found to restore cell viability and adhesive behavior that had been compromised by oxidative stress. nih.gov Furthermore, many of these derivatives significantly reduced the formation of lipofuscin, a marker of cellular aging and oxidative damage. nih.gov
| Compound/Derivative | Observed Antioxidant/Scavenging Activity | Assay/Model |
| Substituted 1,3-diphenyl-2-propen-1-ones (compounds 10 and 11) | 2 times higher DPPH radical scavenging activity than resveratrol. nih.gov | DPPH assay. nih.gov |
| Chalcone derivatives (compounds 8-19, excluding 20) | Restored cell viability after H₂O₂-induced damage. nih.gov | SK-N-MC neuroblastoma cells. nih.gov |
| Chalcone derivatives (excluding compounds 14 and 20) | Significantly reduced lipofuscin formation. nih.gov | SK-N-MC neuroblastoma cells. nih.gov |
| Ethyl acetate (B1210297) fraction of Polygonum multiflorum (containing related structures) | Strong antioxidant activity. nih.gov | DPPH test. nih.gov |
Neuroprotective and Anti-excitotoxicity Effects
The neuroprotective potential of this compound and its analogs is a significant area of investigation. Research has focused on their ability to protect neurons from damage induced by various toxins and pathological conditions. Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal death, is a key factor in neurodegenerative diseases. researchgate.netnih.gov
Derivatives of 1,3-diphenyl-2-propen-1-one have been shown to possess potent anti-excitotoxic effects. nih.gov In vitro studies have demonstrated that certain compounds can suppress nitric oxide (NO) generation induced by lipopolysaccharides (LPS) in microglial cells. researchgate.netnih.gov Overproduction of NO is a critical component of the inflammatory response in the brain and contributes to neuronal damage.
Specifically, compounds with an electron-donating group at the para position of the acetophenone (B1666503) ring have been shown to exhibit a dramatic increase in the suppression of NO production. nih.gov This highlights the importance of the molecular structure in determining the biological activity. Furthermore, some of these compounds were found to be potent suppressors of neurotoxicity in the concentration range of 10-20 microM in vitro. nih.gov
| Compound/Derivative | Neuroprotective/Anti-excitotoxic Effect | Mechanism/Observation |
| Substituted 1,3-diphenyl-2-propen-1-ones (compounds 9 and 11) | Strongest suppression of in vitro nitric oxide (NO) generation and antiexcitotoxicity. nih.gov | Suppression of LPS-induced NO generation. nih.gov |
| Substituted 1,3-diphenyl-2-propen-1-ones (compounds 21 and 26) | Potent suppressors of NO generation and demonstrated anti-excitotoxicity. nih.gov | Effective in the 10-20 microM concentration range in vitro. nih.gov |
| Chalcone derivatives | Protect against H₂O₂-induced damage in SK-N-MC neuroblastoma cells. nih.gov | Restoration of cell viability and adhesive properties. nih.gov |
Precursor in Biosynthesis of Flavonoids and Isoflavonoids
Chalcones, which share the 1,3-diphenyl-2-propene core structure with this compound, are fundamental precursors in the biosynthesis of all flavonoids and isoflavonoids in plants. chemfaces.com These classes of compounds are known for their wide range of biological activities and are a significant part of the human diet.
The biosynthesis is initiated by the enzyme chalcone synthase, which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone then serves as a substrate for chalcone isomerase, which converts it into a flavanone (B1672756). From this central flavanone intermediate, various enzymatic modifications lead to the vast array of flavonoids and isoflavonoids found in nature.
The 1,3-diphenyl-2-propen-1-one skeleton is therefore a critical starting point for a major branch of plant secondary metabolism. chemfaces.com The structural diversity of the resulting flavonoids and isoflavonoids is generated by subsequent hydroxylation, methylation, glycosylation, and other modifications of the basic C6-C3-C6 skeleton provided by the chalcone precursor.
Materials Science and Optoelectronic Applications
The unique chemical structure of this compound and its derivatives also lends itself to applications in materials science, particularly in the field of optoelectronics.
Nonlinear Optical (NLO) Materials Development
The development of materials with nonlinear optical (NLO) properties is crucial for applications in telecommunications, optical computing, and frequency conversion. The extended π-conjugated system present in the 1,3-diphenyl-2-propene backbone is a key structural feature for NLO activity. This conjugation allows for the delocalization of electrons, which can lead to large molecular hyperpolarizabilities, a prerequisite for significant NLO effects. Research in this area explores how modifications to the molecular structure, such as the addition of electron-donating and electron-accepting groups to the phenyl rings, can enhance these properties.
Dye-Sensitized Solar Cells and Fluorescence Materials
In the realm of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. mdpi.com These cells utilize a dye to absorb light and inject electrons into a wide-bandgap semiconductor. youtube.com The efficiency of a DSSC is highly dependent on the properties of the dye. Compounds with structures similar to this compound, featuring extensive π-conjugation, can exhibit strong absorption in the visible spectrum and possess suitable energy levels for efficient electron transfer. nih.gov
Furthermore, the same structural features that make these compounds candidates for DSSCs also give rise to fluorescence. This property is valuable for the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. The emission wavelength and quantum yield can be tuned by chemical modification of the core structure.
Structure-Property Relationships for Optoelectronic Performance
The performance of materials in optoelectronic devices is intrinsically linked to their molecular structure. For compounds based on the this compound framework, key relationships have been identified:
π-Conjugation Length: Increasing the length of the conjugated system generally leads to a red-shift in the absorption and emission spectra, which can be beneficial for harvesting a broader range of the solar spectrum in DSSCs.
Electron-Donating and -Accepting Groups: The introduction of a donor-π-acceptor (D-π-A) architecture can significantly enhance both NLO properties and the efficiency of charge separation in solar cells.
Molecular Rigidity: A more rigid molecular structure can improve fluorescence quantum yields by reducing non-radiative decay pathways. In the context of DSSCs, a rigid structure can also influence the packing of the dye molecules on the semiconductor surface, affecting charge transfer and recombination rates. nih.gov
| Application Area | Key Structural Feature | Resulting Property/Performance |
| Nonlinear Optical (NLO) Materials | Extended π-conjugated system | Large molecular hyperpolarizabilities |
| Dye-Sensitized Solar Cells (DSSCs) | Strong absorption in the visible spectrum, suitable energy levels | Efficient light harvesting and electron injection. nih.gov |
| Fluorescence Materials | Extended π-conjugation | Emission of light, tunable wavelength |
| Optoelectronic Performance | D-π-A architecture, molecular rigidity | Enhanced NLO effects, improved charge separation, higher fluorescence quantum yields. nih.gov |
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of trans-1,3-diphenyl-2-propen-1-ol (B1630848), providing detailed information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinylic, and carbinol protons. The protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.20-7.40 ppm). The vinylic protons on the carbon-carbon double bond show a trans-coupling, with the proton on C2 appearing as a doublet of doublets due to coupling with both the C1 and C3 protons, and the proton on C3 appearing as a doublet. The methine proton at the C1 position, attached to the hydroxyl group, gives a distinct signal which is coupled to the adjacent vinylic proton. The hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure with distinct signals for each carbon atom. The spectrum shows signals for the two phenyl rings, the two vinylic carbons of the propenyl chain, and the carbon atom bearing the hydroxyl group (C1). The chemical shifts of the aromatic carbons are observed in the typical downfield region of 126-143 ppm. The vinylic carbons and the carbinol carbon also have characteristic chemical shifts.
Detailed NMR Data for this compound | ¹H NMR | | ¹³C NMR | | :--- | :--- | :--- | | Proton | Chemical Shift (δ) in ppm | Carbon | Chemical Shift (δ) in ppm | | Aromatic-H | 7.20-7.40 (m) | Aromatic C-H | 126.29, 127.08, 127.27, 128.35, 128.44, 128.47 | | Vinylic-H (C2-H) | 6.43 (d, J=15.8 Hz) | Vinylic-C | 130.35, 132.81 | | Vinylic-H (C3-H) | 6.72 (dd, J=15.8, 7.4 Hz) | Phenyl C-ipso | 136.69, 143.57 | | Methine-H (C1-H) | 5.11 (d, J=7.4 Hz) | Carbinol-C (C1) | 75.5 (Predicted) | | Hydroxyl-H (OH) | Variable (broad s) | | |
Note: The provided NMR data is based on typical values and may vary slightly depending on the solvent and experimental conditions. The specific assignment of all aromatic carbons can be complex without further 2D NMR experiments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of its bonds. The most prominent and diagnostic peak is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The presence of the carbon-carbon double bond (C=C) in the propenyl chain is indicated by a stretching vibration band around 1650-1670 cm⁻¹. The aromatic rings give rise to several characteristic absorptions, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. A C-O stretching vibration for the secondary alcohol is typically observed in the 1000-1200 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 (broad) |
| Aromatic C-H Stretch | Phenyl Rings | 3000-3100 |
| Alkene C-H Stretch | C=C-H | ~3020 |
| C=C Stretch | Alkene | 1650-1670 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (210.27 g/mol ).
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 210 | Molecular Ion | [C₁₅H₁₄O]⁺ |
| 192 | [M - H₂O]⁺ | [C₁₅H₁₂]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 91 | Tropylium (B1234903) ion | [C₇H₇]⁺ |
Gas Chromatography (GC) for Purity and Yield Determination
Gas chromatography (GC) is a widely used analytical technique for assessing the purity and determining the yield of this compound in research and synthesis. nih.govresearchgate.net
For purity determination, a sample of the compound is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often use this method to certify the purity of their products, with typical purities being ≥97.0% or ≥98.0%. sigmaaldrich.comfishersci.ca
In synthetic procedures, GC is invaluable for monitoring the progress of the reaction and for calculating the final yield. To determine the yield, a known amount of an internal standard (a non-reactive compound with a distinct retention time) is added to the reaction mixture. By comparing the peak area of the product with that of the internal standard, and using a pre-determined response factor, the exact amount of this compound produced can be quantified. This allows for the accurate calculation of the reaction yield.
X-ray Crystallography for Structural Elucidation (if applicable in literature)
A search of the available scientific literature did not yield a crystal structure for this compound. However, the crystal structure of the closely related compound, (E)-1,3-diphenyl-2-propen-1-one (chalcone), has been determined. researchgate.net This analysis revealed that the two phenyl rings are linked by a non-planar cisoid 1,3-enone bridge. researchgate.net While this provides some insight into the likely conformation of the diphenylpropenyl backbone, the absence of a crystal structure for the alcohol means that its precise solid-state conformation remains unconfirmed from this technique.
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* electronic transitions due to its extensive conjugated system, which includes the two phenyl rings and the carbon-carbon double bond.
The conjugated system acts as a chromophore, absorbing UV light. The benzene (B151609) rings themselves have characteristic absorptions, and their conjugation with the double bond shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. The spectrum is anticipated to show strong absorption in the UV region, likely between 250 and 300 nm. The exact λmax and molar absorptivity (ε) would be dependent on the solvent used. These electronic transitions provide further evidence for the conjugated π-system within the molecule.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enantiopure trans-1,3-Diphenyl-2-propen-1-ol (B1630848)
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and highly stereoselective methods to access enantiopure forms of this compound is a critical future research avenue. Current synthetic approaches often yield racemic mixtures. Future methodologies will likely focus on asymmetric synthesis, a powerful tool for obtaining optically active compounds.
A promising strategy involves the asymmetric reduction of the parent chalcone (B49325), 1,3-diphenyl-2-propen-1-one. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, stands out as a well-established and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. The application and optimization of this method for the specific synthesis of (R)- and (S)-trans-1,3-diphenyl-2-propen-1-ol would be a significant advancement.
Furthermore, the exploration of transfer hydrogenation reactions using chiral catalysts represents another fertile ground for research. These methods often utilize more environmentally benign hydrogen donors and can offer high levels of enantioselectivity. Research into novel chiral ligands, potentially including those with allene-based structures known for their inherent chirality, could lead to new catalytic systems with improved efficiency and selectivity for the synthesis of enantiopure this compound.
In-depth Mechanistic Elucidation of Biological Activities
Initial studies have identified this compound as having significant in vivo anti-inflammatory activity. researchgate.net However, the precise molecular mechanisms underlying this and other potential biological effects remain largely uncharacterized. Future research must delve into the intricate cellular and molecular pathways modulated by this compound.
A key area of investigation will be the identification of its direct molecular targets. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to isolate and identify the specific proteins or enzymes with which this compound interacts. For instance, understanding if its anti-inflammatory effects are mediated through the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling pathways such as NF-κB or MAPK is crucial.
Moreover, given its structural similarity to other bioactive chalcones, investigating its potential as an anticancer agent is warranted. Studies on its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines could reveal new therapeutic applications. Mechanistic studies in this context might explore interactions with targets like tubulin or protein kinases.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Therapeutic Potentials
Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. This involves the synthesis of a library of analogs with modifications at specific positions of the molecule and evaluating their biological activity.
Key modifications could include:
Aromatic Ring Substituents: Introducing various electron-donating and electron-withdrawing groups on the two phenyl rings to probe the electronic requirements for optimal activity.
Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group to investigate its role in binding and to potentially create prodrugs with improved pharmacokinetic properties.
Styrene Moiety Alterations: Modifying the length or rigidity of the propenol backbone to understand the spatial requirements of the binding pocket.
The data generated from these SAR studies can then be used to develop Quantitative Structure-Activity Relationship (QSAR) models. uea.ac.uk These computational models use statistical methods to correlate the structural features of the analogs with their biological activities. A robust QSAR model can predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective therapeutic agents. The use of molecular topology has already shown promise in identifying the anti-inflammatory potential of this compound and can be further leveraged in these studies. researchgate.netresearchgate.net
| Modification Site | Potential Modifications | Rationale |
| Phenyl Ring A | -OCH₃, -Cl, -NO₂, -CF₃ | Investigate electronic effects on activity |
| Phenyl Ring B | -OH, -N(CH₃)₂, -F | Explore impact of substituents on the second ring |
| Hydroxyl Group | -OCOCH₃, -OCH₃ | Determine importance of the hydroxyl group for binding |
| Propenol Backbone | Shortening or lengthening the carbon chain | Assess spatial requirements of the target |
Exploration of New Catalytic Applications Beyond Current Paradigms
Beyond its biological potential, this compound and its derivatives can serve as valuable synthons or ligands in catalysis. Its allylic alcohol functionality is a versatile handle for a variety of chemical transformations.
Future research could explore its use in:
Asymmetric Allylic Alkylation (AAA): As a pronucleophile, its enantiopure forms could be used to generate chiral products with high stereocontrol.
Ligand Development: The hydroxyl group and the phenyl rings can be functionalized to create novel chiral ligands for transition metal catalysis. These ligands could find applications in a wide range of asymmetric reactions.
Tandem Reactions: Building upon its known use in tandem Friedel-Crafts alkylation and trans-hydrogenation reactions for cyclopropane (B1198618) synthesis, new one-pot multi-step reactions can be designed. researchgate.net
Gold-Catalyzed Reactions: Its participation in gold(III)-catalyzed decarboxylative coupling reactions highlights its stability and reactivity under specific catalytic conditions, opening doors for its use in other gold-catalyzed transformations. acs.org
Design and Synthesis of this compound Derivatives with Enhanced Bioactivity and Selectivity
Building on SAR and QSAR insights, the rational design and synthesis of novel derivatives with improved biological profiles is a key translational goal. The aim is to develop analogs with enhanced potency against specific targets, increased selectivity to minimize off-target effects, and improved pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).
For instance, if a specific protein target is identified, molecular docking studies can be used to design derivatives that fit more snugly into the binding pocket, thereby increasing potency. The synthesis of glyco-conjugates, by attaching sugar moieties to the core structure, could be explored to potentially enhance water solubility and bioavailability. schenautomacao.com.br The preparation of a focused library of analogs, as has been done for other lead compounds, will be instrumental in identifying candidates with superior preclinical properties. researchgate.net
Investigations into Green Chemistry and Sustainable Synthesis of the Compound
Future synthetic efforts should align with the principles of green chemistry to ensure that the production of this compound and its derivatives is environmentally sustainable. This involves the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.
Key areas for investigation include:
Biocatalysis: Employing enzymes, such as lipases for enantioselective acylation or alcohol dehydrogenases for the reduction of the parent chalcone, can offer high selectivity under mild conditions.
Reactions in Water: Developing synthetic routes that can be performed in water as a solvent, as demonstrated in some gold-catalyzed reactions, would significantly reduce the reliance on volatile organic solvents. acs.org
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Sourcing starting materials from plant-based sources | Reduced reliance on fossil fuels |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product | Minimized waste generation |
| Use of Safer Solvents | Utilizing water or other benign solvents | Reduced environmental impact and improved safety |
| Catalysis | Employing catalytic rather than stoichiometric reagents | Increased efficiency and reduced waste |
Computational Modeling for Predicting Novel Properties and Reactions
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, spectroscopic properties, and reaction mechanisms involving this compound. For example, DFT can help to understand the stability of intermediates and transition states in its synthetic and catalytic reactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with biological targets, such as proteins or DNA. This can help to elucidate its mechanism of action at an atomic level.
Predictive Modeling: As an extension of QSAR, computational models can be developed to predict a wider range of properties, including toxicity, metabolic fate, and potential for off-target effects, thus aiding in the early stages of drug development. Hammett studies, which have been used to probe the electronic effects in related reactions, can be complemented by computational analyses to build more robust predictive models. acs.org
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics and catalytic systems.
Potential for Combination Therapies in Medicinal Applications
The therapeutic potential of a single compound can often be enhanced when used in combination with other established drugs. This approach, known as combination therapy, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. For the chemical compound this compound, which belongs to the chalcone family, the exploration of combination therapies offers a promising avenue for future research and clinical applications. While direct studies on this compound in combination regimens are not extensively documented, the broader class of chalcones has been the subject of numerous investigations in this regard. These studies provide a strong rationale for the potential synergistic or additive effects of this compound with other therapeutic agents.
The primary goals of employing chalcones in combination therapy are to increase therapeutic efficacy, reduce the required doses of toxic drugs, and overcome drug resistance, a major challenge in cancer and antimicrobial chemotherapy. nih.govnih.govtandfonline.com
Synergism with Anticancer Agents
Chalcone derivatives have demonstrated significant potential in enhancing the efficacy of conventional anticancer drugs. nih.gov This synergistic relationship is often attributed to the multifaceted mechanisms of action of chalcones, which can complement or potentiate the effects of other chemotherapeutic agents. nih.gov Chalcones can target various cellular pathways involved in cancer progression, including those that are not affected by traditional drugs. tandfonline.com
One of the key areas of investigation is the ability of chalcones to overcome multidrug resistance (MDR) in cancer cells. nih.govnih.gov MDR is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. imrpress.com A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells, thereby reducing their intracellular concentration and effectiveness. nih.gov Several chalcone derivatives have been identified as potent inhibitors of these efflux pumps. nih.gov By inhibiting these pumps, chalcones can restore the sensitivity of resistant cancer cells to conventional anticancer drugs. For instance, some chalcone-indole hybrids have been shown to impede the function of MRP1, a key ABC transporter, and exhibit strong anticancer activity alone or in combination with drugs like paclitaxel. nih.gov
Furthermore, chalcone hybrids, created by combining the chalcone scaffold with other pharmacophores, have shown promise in overcoming drug resistance and improving therapeutic specificity. nih.govnih.gov For example, chalcone-triazole hybrids have demonstrated the ability to induce apoptosis and inhibit the growth of cancer cells that are resistant to other treatments. mdpi.com
Enhancement of Antibiotic and Antifungal Efficacy
In the realm of infectious diseases, the emergence of antibiotic and antifungal resistance is a critical global health issue. Combination therapy is a key strategy to combat resistant pathogens. Chalcones have been investigated for their ability to potentiate the activity of existing antimicrobial agents. nih.govnih.gov
Several studies have shown that chalcones can act as efflux pump inhibitors in bacteria, similar to their role in cancer cells. nih.govafjbs.com For example, aminophenyl chalcones have demonstrated a synergistic effect with antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076) against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump. nih.gov This suggests that co-administration of such chalcones could rejuvenate the effectiveness of antibiotics that are otherwise rendered ineffective by bacterial resistance mechanisms.
In the context of fungal infections, chalcone derivatives have exhibited synergistic interactions with conventional antifungal drugs such as fluconazole (B54011), itraconazole, and terbinafine. nih.gov One study found that a chalcone-derived compound, VS02-4'ethyl, showed excellent synergistic activity against various dermatophytes and Candida species. nih.gov The mechanism of this synergy can involve the disruption of the fungal cell membrane and the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell integrity that is also the target of azole antifungals. nih.govnih.gov Cyclized bis-chalcone derivatives, for instance, have been shown to downregulate the ERG11 gene, which is crucial for ergosterol production, thereby enhancing the efficacy of fluconazole against resistant Candida albicans strains. nih.govrsc.org
The following table summarizes selected research findings on the combination therapies involving chalcone derivatives, highlighting their potential as adjuvants in medicinal applications.
| Chalcone Derivative Class | Combination Agent | Target Disease/Organism | Observed Effect | Putative Mechanism of Action |
| Chalcone-indole hybrids | Paclitaxel | Triple-negative breast cancer | Synergistic anticancer activity | Inhibition of microtubule dynamics and MRP1 efflux pump function. nih.gov |
| Thiazole-containing chalcones | Various | Drug-resistant cancer cell lines | Overcoming drug resistance | Induction of hypersensitivity in resistant cells. nih.gov |
| Aminophenyl chalcones | Norfloxacin, Ciprofloxacin | Staphylococcus aureus (including MepA overexpressing strain) | Synergistic antibacterial activity | Inhibition of the NorA and MepA efflux pumps. nih.gov |
| VS02-4'ethyl (chalcone-derived compound) | Itraconazole, Fluconazole, Terbinafine, Griseofulvin | Dermatophytes and Candida spp. | Synergistic antifungal activity | Targeting the fungal cell membrane. nih.gov |
| Cyclized bis-chalcone derivatives | Fluconazole | Candida albicans (including fluconazole-resistant strains) | Synergistic antifungal effect and reversal of drug resistance | Inhibition of ergosterol biosynthesis via downregulation of the ERG11 gene. nih.gov |
| Chalcone-triazole hybrids | Not specified | Cancer cells | Apoptosis induction in resistant cells | Not specified. mdpi.com |
Q & A
(Basic) What are the primary oxidation products of trans-1,3-Diphenyl-2-propen-1-ol, and how are they characterized experimentally?
The oxidation of this compound using polyoxometalate catalysts in chloroform at 60°C yields epoxides (e.g., P13) and aldehydes (e.g., benzaldehyde) as primary products. Characterization is performed via -NMR spectroscopy, which identifies distinct peaks for products like benzaldehyde (δ 10.02 ppm) and epoxides. For example, the -NMR spectrum in CDCl after 30 minutes at 60°C confirms product distribution and purity .
(Basic) How can researchers optimize reaction conditions for catalytic epoxidation of this compound?
Optimization involves adjusting catalyst loading and reaction time. Studies show that increasing catalyst concentration from 0.10 mol% to 0.25 mol% improves epoxide (P13) yield while minimizing byproduct (P14) formation. Reaction times exceeding 2 hours at 60°C achieve near-quantitative conversion, but extended periods (e.g., 24 hours) may lead to secondary oxidation products due to residual HO .
(Advanced) What mechanistic limitations prevent this compound from participating in dehydrative thioetherification reactions?
Despite its allylic alcohol structure, this compound fails to undergo transition-metal-catalyzed thioetherification with thiols. This is attributed to steric hindrance from the diphenyl groups and electronic effects destabilizing the intermediate metal complex. Aromatic thiols generally outperform aliphatic counterparts in such reactions, but primary alcohols like this compound remain unreactive .
(Advanced) How can researchers resolve contradictions in reported product distributions for oxidation reactions of this compound?
Discrepancies arise from variations in reaction monitoring intervals and catalyst systems. For instance, shorter reaction times (30 minutes) favor epoxide formation, while prolonged durations (24 hours) promote aldehyde byproducts. Cross-validation using -NMR at multiple timepoints and controlled HO stoichiometry is critical to reconcile conflicting data .
(Advanced) What methodologies are recommended for stereochemical analysis of this compound derivatives?
The (E)-configuration of the propenol moiety can be confirmed via NOESY NMR to assess spatial proximity of phenyl groups. X-ray crystallography is recommended for absolute stereochemical determination, particularly for cyclopropane derivatives synthesized via Friedel-Crafts alkylation. Computational methods (DFT) may also predict stereochemical outcomes .
(Basic) What synthetic applications utilize this compound as a model substrate?
This compound is used to study cyclopropane formation via SiO-ZrO-catalyzed Friedel-Crafts alkylation. It also serves as a substrate for allylic amination catalyzed by water-soluble calix[4]resorcinarene sulfonic acid, enabling access to nitrogen-containing derivatives. These methods prioritize solvent selection (e.g., chloroform/tert-butanol mixtures) to enhance yield .
(Advanced) How do continuous-flow and batch reactors compare in scaling oxidation reactions of this compound?
Continuous-flow systems improve heat and mass transfer, reducing side reactions like over-oxidation to aldehydes. Batch reactors, while simpler, exhibit lower epoxide selectivity due to inhomogeneous mixing. Comparative studies using polyoxometalate catalysts show a 15–20% yield increase in flow reactors at equivalent catalyst loadings .
(Advanced) What analytical strategies identify byproducts in this compound oxidation?
GC-MS and -NMR are essential for detecting byproducts such as benzaldehyde (δ 10.02 ppm) and dimeric species. Isotopic labeling (e.g., -HO) can trace oxygen incorporation pathways. High-resolution mass spectrometry (HRMS) further clarifies complex mixtures, particularly in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
